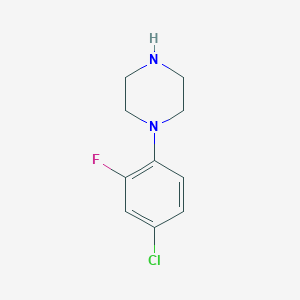

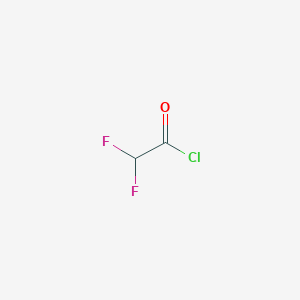

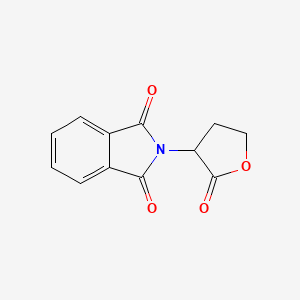

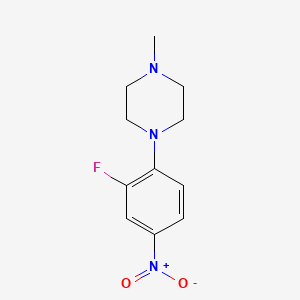

2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives has been explored through different methods. One approach involves the reaction of furan-2,3-diones with oxindole and Lawesson reagent, leading to new derivatives of 2-oxobutanoic acid, bis-furanone, and bis-pyrrolone . Another method described is the photoinduced direct oxidative annulation of butane-1,3-diones, which does not require transition metals or oxidants . Additionally, a novel synthesis route for 2H-isoindole-4,7-diones has been developed by heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones . Furthermore, hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized from 3-sulfolene, followed by epoxidation and nucleophilic opening reactions .

Molecular Structure Analysis

The molecular structures of the synthesized isoindole-1,3-dione derivatives have been elucidated using spectroscopic techniques such as NMR and mass spectrometry . X-ray diffraction analysis has also been employed to determine the exact structures of epoxide and tricyclic derivatives . These studies provide a detailed understanding of the molecular framework and can be used to infer the structure of "2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione".

Chemical Reactions Analysis

The chemical reactivity of isoindole-1,3-dione derivatives includes the formation of bis-furanones and bis-pyrrolones through reactions with furan-2,3-diones . The photoinduced oxidative annulation process leads to the formation of polyheterocyclic compounds, demonstrating the potential for creating complex molecular architectures . The addition of azomethine ylides to quinones results in the formation of various 2H-isoindole-4,7-diones . These reactions highlight the versatility of isoindole-1,3-dione derivatives in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxyl, acetate, and triazole can affect properties like solubility, reactivity, and potential biological activity . The synthesis methods and subsequent modifications of the isoindole-1,3-dione core structure can tailor these properties for specific applications, which may include pharmaceuticals or dyes.

科学的研究の応用

Synthesis and Derivative Formation

- A study outlined the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene, leading to hexahydro-1H-isoindole-1,3(2H)-dione derivatives via epoxidation and nucleophile reaction processes (Tan et al., 2016).

- Another study discussed the synthesis of two N-aminoimides, demonstrating the formation of distinct crystallographic structures through N-H...O hydrogen bonds (Struga et al., 2007).

Functionalization and Chemical Reactions

- Research on the functionalization of 2-(1-cyclohexen-1-yl)aniline derivatives with phthalic anhydride showed the formation of various isoindole-1,3-diones, highlighting pseudo-allylic halogenation and other reaction mechanisms (Khusnitdinov et al., 2019).

Molecular Structure Analysis

- The molecular and crystal structure of certain tricyclic N-aminoimides were analyzed, revealing insights into the environmental differences in N-amine groups and electrostatic interactions in the compounds (Struga et al., 2007).

- A study focused on characterizing the structure of specific isoindole-1,3-dione derivatives using 1D and 2D NMR spectroscopy, enhancing the understanding of molecular conformations and correlations (Dioukhane et al., 2021).

Optical Properties

- The optical properties of isoindole-1,3-dione compounds were investigated, providing valuable data on absorbance, transmittance, and refractive index, which could have implications for material science applications (Tan et al., 2018).

作用機序

Target of Action

The primary target of the compound “2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione” is the Regulatory protein SdiA in Escherichia coli (strain K12) . The role of SdiA is to regulate the expression of multiple genes, including those involved in virulence and biofilm formation.

Mode of Action

It is known that the compound interacts with the regulatory protein sdia

Result of Action

It is known that the compound interacts with the Regulatory protein SdiA

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-oxooxolan-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-7-3-1-2-4-8(7)11(15)13(10)9-5-6-17-12(9)16/h1-4,9H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJABVAESJDAES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

42473-02-9 |

Source

|

| Record name | 2-Phthalimidobutyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042473029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)

![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)